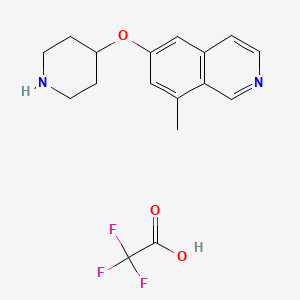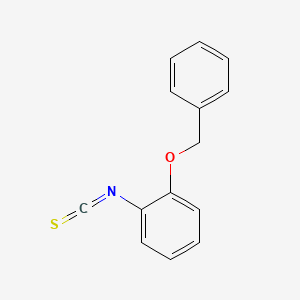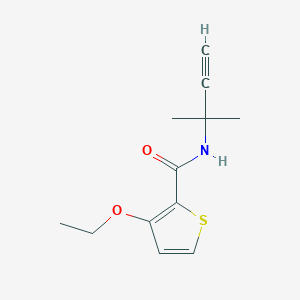
3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a thiophene ring substituted with an ethoxy group, a carboxamide group, and a 2-methylbut-3-yn-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide can be achieved through a multi-step process:
Formation of 2-methylbut-3-yn-2-ol: This intermediate is synthesized by the condensation of acetylene and acetone, promoted by a base or Lewis acid catalysts.
Synthesis of 3-ethoxythiophene-2-carboxylic acid: This can be prepared by ethoxylation of thiophene-2-carboxylic acid using ethyl iodide in the presence of a base.
Amidation Reaction: The final step involves the reaction of 3-ethoxythiophene-2-carboxylic acid with 2-methylbut-3-yn-2-amine under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: : This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: : It may serve as a probe in biochemical studies to understand the interactions of thiophene derivatives with biological macromolecules.
Industry: : The compound can be used in the production of advanced materials, such as organic semiconductors or conductive polymers.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethoxy and carboxamide groups can form hydrogen bonds, while the thiophene ring can participate in π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylbut-3-yn-2-ol: An intermediate in the synthesis of the target compound.
3-ethoxythiophene-2-carboxylic acid: A precursor in the synthetic route.
Thiophene-2-carboxamide: A simpler analog without the ethoxy and 2-methylbut-3-yn-2-yl groups.
Uniqueness
- The presence of the ethoxy group and the 2-methylbut-3-yn-2-yl group makes 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide unique, providing it with distinct chemical and physical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
918136-17-1 |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H15NO2S/c1-5-12(3,4)13-11(14)10-9(15-6-2)7-8-16-10/h1,7-8H,6H2,2-4H3,(H,13,14) |
Clé InChI |
WIDJRDXWNOUVJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(SC=C1)C(=O)NC(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


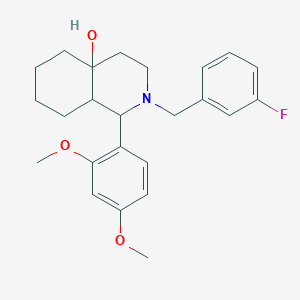
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
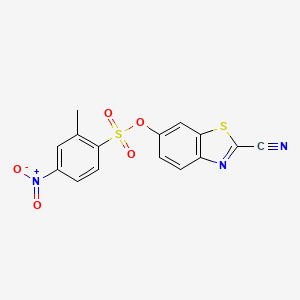
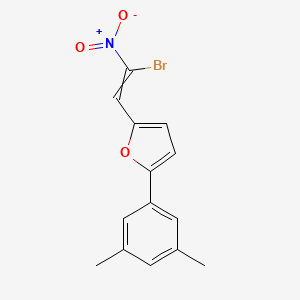
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
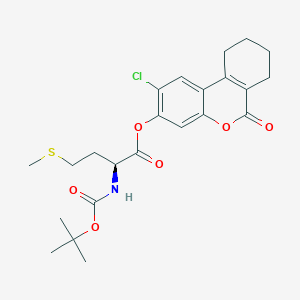
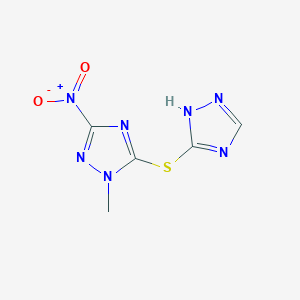
![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12619798.png)
